1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine

Catalog No.
S6719674
CAS No.
2549031-40-3
M.F
C12H21N3S
M. Wt
239.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpip...

CAS Number

2549031-40-3

Product Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine

IUPAC Name

2-tert-butyl-5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazole

Molecular Formula

C12H21N3S

Molecular Weight

239.38 g/mol

InChI

InChI=1S/C12H21N3S/c1-9-5-7-15(8-6-9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

CBALAYVIUVWDDE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN=C(S2)C(C)(C)C

Canonical SMILES

CC1CCN(CC1)C2=NN=C(S2)C(C)(C)C

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a thiadiazole moiety. The molecular formula for this compound is C11H16N4SC_{11}H_{16}N_4S, and it has a molecular weight of approximately 228.33 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and applications in various fields.

Typical for piperidine and thiadiazole derivatives:

  • Nucleophilic Substitution: The nitrogen atoms in the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The thiadiazole moiety can react with various electrophiles, leading to the formation of more complex molecules.
  • Oxidation and Reduction: Depending on the substituents and conditions, the compound may undergo oxidation or reduction reactions, impacting its biological properties.

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine exhibits potential biological activities. Compounds containing thiadiazole rings are often investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Thiadiazole derivatives are being explored for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Piperidine derivatives are known to interact with neurotransmitter systems, suggesting potential neuroprotective roles.

The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 5-tert-butylthiosemicarbazide and suitable aldehydes or ketones to form the thiadiazole ring.
  • Piperidine Formation: The piperidine portion can be synthesized through conventional methods involving the reaction of amines with carbonyl compounds.
  • Coupling Reactions: The final compound can be formed by coupling the thiadiazole derivative with a piperidine derivative through various coupling techniques.

This compound has several notable applications:

  • Agricultural Chemistry: It may serve as an herbicide or pesticide due to its biological activity against plants and microorganisms.
  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: The compound could be used in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine focus on its binding affinity to various biological targets:

  • Receptor Binding: Investigations into how the compound interacts with neurotransmitter receptors could provide insights into its neuroactive properties.
  • Enzyme Inhibition: Studies assessing its ability to inhibit specific enzymes involved in metabolic pathways may reveal its therapeutic potential.

Several compounds share structural similarities with 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine. Here are some notable examples:

Compound NameStructureUnique Features
5-tert-butyl-1,3,4-thiadiazoleStructureBasic thiadiazole structure; used in agrochemicals.
1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazineStructureContains trifluoromethyl group; enhanced lipophilicity.
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amineStructureAmino group increases reactivity; potential for drug development.

Uniqueness

The unique combination of a piperidine ring with a substituted thiadiazole moiety in 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine distinguishes it from other compounds. Its specific substitution patterns may enhance its biological activity and applicability in pharmaceuticals and agrochemicals.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

239.14561886 g/mol

Monoisotopic Mass

239.14561886 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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